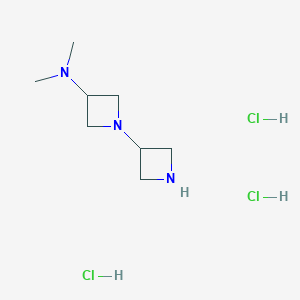
6-Hydroxy-1-methylpyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Hydroxy-1-methylpyridin-2-one is a heterocyclic compound with the molecular formula C6H7NO2 It is a derivative of pyridinone, characterized by a hydroxyl group at the 6th position and a methyl group at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Hydroxy-1-methylpyridin-2-one involves the conversion of commercial dehydroacetic acid. The process includes condensation with several aliphatic aldehydes to produce the desired compound in variable yields (35–92%) . Another approach involves the catalytic transfer hydrogenation/hydrogenolysis of biomass-derived triacetic acid lactone using Ni–Ru bimetallic catalysts supported on carbon .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of biomass-derived feedstocks and catalytic processes suggests a sustainable and scalable approach for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-1-methylpyridin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridinones, which can exhibit different biological and chemical properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-Hydroxy-1-methylpyridin-2-one involves its interaction with various molecular targets and pathways. For instance, its phytotoxic activity is attributed to its ability to inhibit the growth of certain plant species by interfering with their metabolic processes . In medicinal applications, the compound’s biological activities are linked to its interaction with specific enzymes and receptors, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-6-methylpyridin-2-one: Similar in structure but with the hydroxyl group at the 4th position.
6-Methylpyridin-2-one: Lacks the hydroxyl group, affecting its chemical reactivity and biological activity.
2-Hydroxy-6-methylpyridine: The hydroxyl group is attached to the pyridine ring, altering its properties.
Uniqueness
6-Hydroxy-1-methylpyridin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
6-hydroxy-1-methylpyridin-2-one |
InChI |
InChI=1S/C6H7NO2/c1-7-5(8)3-2-4-6(7)9/h2-4,8H,1H3 |
InChI Key |
CVAZDCDOEJRQCX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5S,8R,9S,11S,13S,14S,15R,19S)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13907657.png)
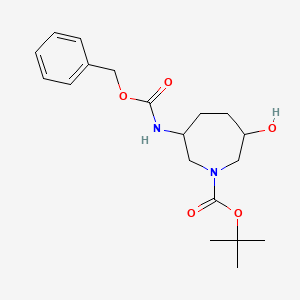
![1H-Inden-1-one, 2-[[4-(diethylamino)phenyl]methyl]-2,3-dihydro-3-hydroxy-](/img/structure/B13907659.png)

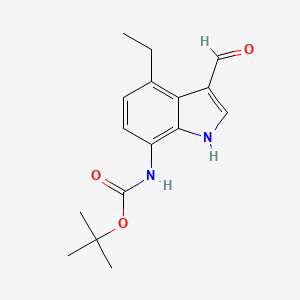


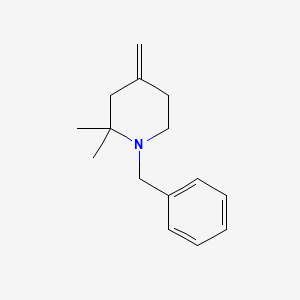

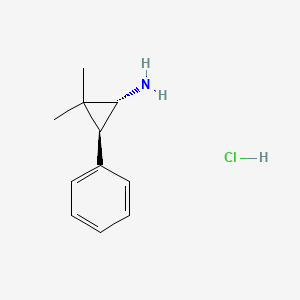
![Ethyl 2-methyl-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B13907691.png)
